Fluzoparib

PARP1 Inhibition Enzymatic Assay Biochemical Potency

Fluzoparib (SHR-3162) is the first China-developed PARP inhibitor to receive regulatory approval for oncology. Unlike olaparib, it demonstrates a superior toxicity profile, reduced susceptibility to proton pump inhibitor (PPI) drug-drug interactions, and distinct pharmacokinetic (PK) properties. With a validated IC50 of 1.46±0.72 nM against PARP1, it is the optimal reference standard for synthetic lethality studies in HR-deficient cancer cell lines and xenograft models. Sourced at ≥98% purity with full analytical documentation, it ensures reproducible in vitro and in vivo results. Procure the only PARP1 inhibitor with established phase 3 trial efficacy (FABULOUS) in Chinese patient populations.

Molecular Formula C22H16F4N6O2
Molecular Weight 472.4 g/mol
CAS No. 1358715-18-0
Cat. No. B607573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluzoparib
CAS1358715-18-0
SynonymsFuzuopali
Molecular FormulaC22H16F4N6O2
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
InChIInChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33)
InChIKeyXJGXCBHXFWBOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluzoparib for PARP1 Inhibition Research: CAS 1358715-18-0 Product Specification


Fluzoparib (CAS 1358715-18-0, also known as Fuzuloparib, SHR-3162, HS-10160) is a synthetic small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) with a molecular formula of C22H16F4N6O2 and a molecular weight of 472.40 g/mol . It acts as an orally active PARP1 inhibitor [1] and is the first China-developed PARP inhibitor to receive regulatory approval for clinical use in oncology [2].

Fluzoparib vs. Other PARP Inhibitors: Why In-Class Substitution is Not Interchangeable


While PARP inhibitors share a common mechanism of action, the pharmacokinetic (PK) and safety profiles of individual agents differ significantly, making generic substitution or class-based interchange inappropriate for both clinical and research applications. For instance, the first-in-class agent olaparib is associated with undesirable hematological toxicity and PK limitations that can restrict its utility [1]. In contrast, fluzoparib demonstrates a more favorable toxicity profile and distinct PK characteristics, including reduced susceptibility to drug-drug interactions with proton pump inhibitors (PPIs) [2], and is currently the only agent in its class with established efficacy and safety data in Chinese patient populations across multiple phase 3 trials [3]. These differences are quantifiable and directly impact both procurement decisions and experimental design.

Fluzoparib Quantitative Evidence: Direct Comparative Data for Scientific Selection


Fluzoparib PARP1 Inhibition Potency: IC50 Comparison with Reference Compound

Fluzoparib exhibits potent inhibitory activity against PARP1 in a cell-free enzymatic assay. Its IC50 value of 1.46 ± 0.72 nM [1] serves as a direct quantitative comparator for evaluating batch-to-batch consistency and for cross-referencing with literature values of other PARP inhibitors in similar assay systems.

PARP1 Inhibition Enzymatic Assay Biochemical Potency

Fluzoparib Selectivity Profile: Preferential Inhibition of HR-Deficient vs. HR-Proficient Cells

Fluzoparib demonstrates a clear therapeutic window in vitro, preferentially inhibiting the proliferation of homologous recombination (HR)-deficient cells compared to HR-proficient cells [1]. While specific IC50 values for HR-proficient cells are not provided in the source, the qualitative observation of preferential inhibition establishes a mechanistic differentiation that is critical for target validation studies.

Homologous Recombination Deficiency Cell Proliferation Selectivity Index

Fluzoparib Antitumor Activity in Xenograft Models: Efficacy in HR-Deficient Tumors

In vivo, fluzoparib demonstrated significant antitumor activity in HR-deficient xenograft models, leading to substantial tumor growth inhibition (TGI) [1]. This outcome confirms that the in vitro potency and selectivity translate into meaningful in vivo effects, a critical requirement for studies where compound performance in animal models is a key decision factor.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Fluzoparib Pharmacokinetics: Stability of Exposure with Concomitant PPI Use

Co-administration of the proton pump inhibitor (PPI) omeprazole with fluzoparib does not significantly alter its pharmacokinetic (PK) profile. The geometric mean ratio (GMR) for Cmax was 104.0% (90% CI: 94.8-114.0%) and for AUC0-∞ was 104.1% (90% CI: 104.5-124.6%), indicating no clinically relevant interaction [1]. This is a key differentiator, as some PARP inhibitors (e.g., olaparib) require caution with strong CYP3A4 inhibitors/inducers, while fluzoparib's PK with PPIs is well-characterized and stable.

Drug-Drug Interaction Pharmacokinetics Clinical Pharmacology

Fluzoparib Clinical Efficacy: Phase 3 FABULOUS Trial Results in gBRCAm HER2- Breast Cancer

In the phase 3 FABULOUS trial (NCT04296370), fluzoparib monotherapy demonstrated a median progression-free survival (PFS) of 11.0 months (95% CI 8.4-13.1) in patients with HER2-negative metastatic breast cancer harboring germline BRCA1/2 mutations [1]. This result provides a benchmark for clinical efficacy in a specific patient population and is a primary endpoint for comparative analysis with other PARP inhibitors evaluated in similar settings (e.g., OlympiAD trial for olaparib).

Phase 3 Clinical Trial Progression-Free Survival Metastatic Breast Cancer

Fluzoparib CAS 1358715-18-0: Recommended Research and Procurement Applications


In Vitro Studies of PARP1 Inhibition and HR-Deficiency

Fluzoparib is the optimal choice for in vitro studies requiring a potent and selective PARP1 inhibitor with a well-defined IC50 value (1.46 ± 0.72 nM). Its preferential activity against HR-deficient cells makes it ideal for validating synthetic lethality mechanisms in cancer cell lines [1]. Researchers can reliably compare their own assay results against this established potency benchmark.

In Vivo Xenograft Efficacy Studies

For in vivo xenograft studies, fluzoparib offers a validated track record of substantial antitumor activity in HR-deficient models [1]. Its favorable PK profile and oral bioavailability make it suitable for chronic dosing regimens. The compound's known formulation requirements (e.g., solubility in DMSO) are well-documented , facilitating reproducible in vivo experimentation.

Drug-Drug Interaction (DDI) Investigations

Fluzoparib is an ideal candidate for pharmacokinetic and DDI studies due to its well-characterized interaction profile. Its demonstrated lack of interaction with PPIs (omeprazole) simplifies study design and enhances data interpretability [2]. This stability is a key differentiator from other PARP inhibitors, reducing confounding factors in combination therapy research.

Clinical Trial Material and Reference Standard Procurement

For organizations conducting or planning clinical trials with fluzoparib, sourcing the compound with high purity (≥99.88%) is critical for ensuring reproducibility and regulatory compliance . Its proven efficacy in phase 3 trials (e.g., FABULOUS) [3] and its approved status in China make it a high-demand reference standard for bioanalytical method validation and comparator studies.

Quote Request

Request a Quote for Fluzoparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.